9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Stereochemistry Medicinal Chemistry Organic Synthesis

Research failures from undefined stereochemistry waste time and resources. This endo-9-azabicyclo[3.3.1]nonan-3-ol with N-benzyl protection ensures reaction reproducibility for monoamine reuptake inhibitor synthesis and agrochemical intermediate development. - **Defined Scaffold:** Endo-hydroxy and N-benzyl groups preserved; certified ≥95% purity. - **Validated Use:** Documented in patent literature for SAR exploration in CNS disorders & pesticidal agent production. - **Supply Reliability:** Benchmark-grade material for process chemistry and analytical reference standards.

Molecular Formula C15H21NO
Molecular Weight 231.339
CAS No. 289487-86-1
Cat. No. B2763888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
CAS289487-86-1
Molecular FormulaC15H21NO
Molecular Weight231.339
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2CC3=CC=CC=C3)O
InChIInChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2
InChIKeyDNAGSRDCXSVFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Procurement & Properties


9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 289487-86-1) is a bicyclic organic compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol [1]. It belongs to the class of 9-azabicyclo[3.3.1]nonane derivatives, which are recognized as valuable building blocks in medicinal chemistry and as intermediates for agrochemicals [2]. The compound is commercially available from multiple vendors with reported purities typically at or above 95% , establishing it as an accessible starting material for research and development.

Defined endo stereochemistry for reproducible synthesis
Supplier-reported purity specification supports reliable reactions
Medicinal chemistry building block for CNS and agrochemical research

Why Generic Analogs Fail


Substituting 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol with a structurally similar but uncharacterized analog introduces significant risk to research continuity and data integrity. The presence of both the endo-hydroxy group and the N-benzyl substituent is critical for the intended downstream chemistry and potential biological interactions [1]. This specific stereoelectronic environment is not replicated by simpler analogs like 9-azabicyclo[3.3.1]nonane or derivatives with different N-substituents [2]. Procurement of a generic alternative without precise stereochemical and purity specifications can lead to failed reactions, irreproducible biological data, and wasted resources, as the compound's role is not as a bulk commodity but as a defined molecular tool .

Attribute
This Product
Generic Alternative
Stereochemistry
Endo isomer defined
Exo isomer or mixture may shift reactivity
N-Substituent
Benzyl group present
Methyl/alkyl analog alters lipophilicity and binding
Purity Documentation
Certified CoA available
Unspecified purity may introduce side reactions

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Selection Evidence


Endo Stereochemistry for Downstream Selectivity

The compound is specifically synthesized and utilized as the endo isomer, a stereochemical configuration that is crucial for its role as a synthetic intermediate. The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is optimized to yield the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol [1]. This is in direct contrast to non-selective methods or different reduction conditions which could yield a mixture of endo and exo isomers or favor the exo product, potentially altering the course of subsequent reactions or the biological activity of final compounds [2].

Stereochemical control
Head-to-head
Endo-selective synthesis
Ensures consistent downstream reactivity
Confirm endo configuration by NMR or chiral HPLC
Stereochemistry Medicinal Chemistry Organic Synthesis

Purity and Reaction Reproducibility

Commercially sourced 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is routinely supplied with a certified purity specification, which is a key differentiator from non-certified or lower-grade materials. For instance, suppliers report purity levels of 98% and 95% for this compound and its specific isomer. This level of purity is essential for its intended use as a synthetic intermediate, where unknown impurities can inhibit catalysts, lead to side reactions, or complicate purification of final products, thereby compromising the validity of research outcomes.

Purity specification
Class-level
≥95% (reported by vendors)
Supports synthesis reproducibility
Review batch-specific CoA for impurity profile
Chemical Purity Reproducibility Analytical Chemistry

Physicochemical Profile Consistency

The compound possesses a well-defined and computable physicochemical profile, including a calculated partition coefficient (XLogP3-AA) of 2.6 and a topological polar surface area (TPSA) of 23.5 Ų [1]. These values are not mere descriptors; they provide a quantitative basis for predicting solubility, permeability, and overall drug-likeness when this scaffold is used in medicinal chemistry. An analog with a different N-substituent, such as a methyl or cyclopropylmethyl group, would exhibit a significantly altered logP and TPSA, leading to different pharmacokinetic behavior in biological assays.

Lipophilicity
Class-level
XLogP3-AA 2.6
Informs permeability expectations for SAR
Computed value; N-alkyl analogs differ significantly
Physicochemical Properties Formulation Medicinal Chemistry

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Application Scenarios


Monoamine Reuptake Inhibitor Synthesis

This compound serves as a crucial intermediate for synthesizing 9-azabicyclo[3.3.1]nonane derivatives designed as monoamine reuptake inhibitors [1]. The specific endo-stereochemistry and the N-benzyl group are essential structural features that can be modified to explore structure-activity relationships (SAR) for treating CNS disorders. Researchers should procure this compound when their synthetic route requires a pre-formed, stereochemically defined 9-azabicyclo[3.3.1]nonan-3-ol core with a benzyl protecting group, as documented in patent literature.

Agrochemical Development

The endo-9-azabicyclo[3.3.1]nonan-3-ol scaffold, which includes this compound, is explicitly cited as a useful intermediate for producing agrochemical agents [1]. This application leverages the compound's defined structure for creating new molecules with pesticidal or herbicidal properties. Procuring this specific compound is justified when a research program aims to explore the chemical space around the azabicyclo[3.3.1]nonane core for agricultural applications, where stereochemistry and purity are critical for achieving desired biological activity.

Cost-Effective Process Chemistry

This compound is directly involved in research aimed at improving the synthesis of its own class of molecules. Patent literature details methods for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives at a lower cost using novel catalysts [1]. Therefore, procurement of this compound is essential for process chemists who are benchmarking new catalytic reduction methods against the established NaBH4 reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to produce this specific endo-alcohol [2].

Analytical Reference Standard

Given its well-defined chemical properties [1] and availability with certified purity (≥95%) [2], this compound is suitable for use as a reference standard in analytical chemistry. This includes method development for HPLC or LC-MS assays designed to detect or quantify related azabicyclic compounds or their metabolites in biological matrices. The known stereochemistry and purity are prerequisites for generating reliable and reproducible analytical data.

Application
Selection Property
Validation Focus
Monoamine reuptake inhibitor SAR
Endo stereochemistry, benzyl protecting group
Confirm endo isomer and assess N-deprotection conditions
Agrochemical lead generation
Defined bicyclic scaffold
Verify scaffold identity and purity before derivatization
Process chemistry benchmarking
Endo-alcohol as reduction product
Monitor endo/exo ratio under new catalytic conditions
Analytical reference standard
Certified purity and defined stereochemistry
Use CoA and chromatographic identity for method calibration
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